

Application Note: Quantification of Nandrolone Undecylate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Nandrolone undecylate*

Cat. No.: *B159588*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Nandrolone Undecylate**. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

Nandrolone undecanoate, an anabolic steroid, is an ester of nandrolone.^{[1][2][3][4][5]} Accurate and reliable quantification of **Nandrolone Undecylate** in pharmaceutical formulations is crucial for ensuring product quality and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for an isocratic HPLC method for the determination of **Nandrolone Undecylate**.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	240 nm
Run Time	10 minutes

Reagents and Standards:

- **Nandrolone Undecylate** reference standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Standard Solution Preparation:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Nandrolone Undecylate** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation (for a hypothetical oil-based injection):

- Accurately transfer a volume of the oily injection equivalent to 10 mg of **Nandrolone Undecylate** into a 10 mL volumetric flask.

- Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 10 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Method Validation Data

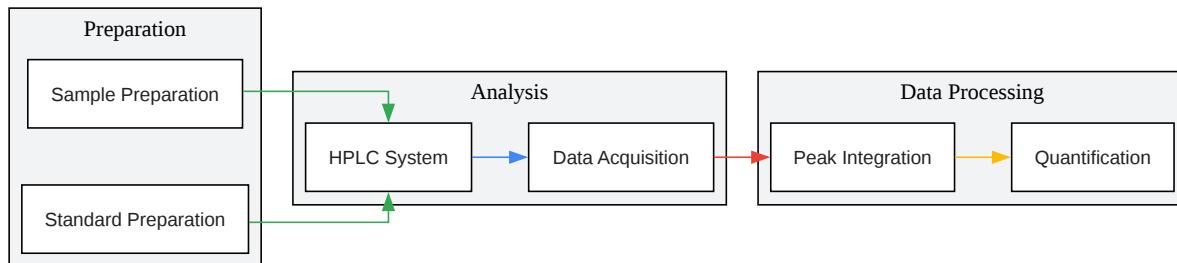
Parameter	Result
Linearity (Concentration Range)	10 - 100 $\mu\text{g}/\text{mL}$
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 $\mu\text{g}/\text{mL}$
Limit of Quantification (LOQ)	1.5 $\mu\text{g}/\text{mL}$
Specificity	No interference from excipients

Note: The validation data presented here is representative and based on similar methods for nandrolone esters. Actual validation should be performed in the user's laboratory.

Results and Discussion

The developed HPLC method provides a simple, accurate, and precise means for the quantification of **Nandrolone Undecylate**. The chromatographic conditions were optimized to achieve a symmetrical peak shape and a reasonable retention time. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment.

Experimental Workflow



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Caption: Experimental workflow for **Nandrolone Undecylate** quantification.

Protocol: HPLC Quantification of Nandrolone Undecylate

This protocol provides step-by-step instructions for the quantification of **Nandrolone Undecylate** using HPLC.

1.0 Objective

To quantify the amount of **Nandrolone Undecylate** in a given sample using a validated HPLC method.

2.0 Materials and Reagents

- **Nandrolone Undecylate** Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Volumetric flasks (10 mL, 100 mL)

- Pipettes
- Syringes and 0.45 µm syringe filters

3.0 Instrument and Conditions

Refer to Table 1 in the Application Note for detailed HPLC parameters.

4.0 Procedure

4.1 Mobile Phase Preparation

- Prepare the mobile phase by mixing acetonitrile and water in an 80:20 volume/volume ratio.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4.2 Standard Solution Preparation

- Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 10 mg of **Nandrolone Undecylate** reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. Mix well.
- Calibration Standards:
 - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations of 10, 25, 50, 75, and 100 µg/mL.

4.3 Sample Preparation

- Accurately measure a quantity of the sample expected to contain 10 mg of **Nandrolone Undecylate**.
- Transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of the mobile phase and sonicate for 15 minutes.

- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter an aliquot of the sample solution through a 0.45 μm syringe filter into an HPLC vial.

4.4 Chromatographic Analysis

- Set up the HPLC system according to the conditions specified in Table 1.
- Inject 20 μL of each standard solution and the sample solution into the chromatograph.
- Record the peak areas from the resulting chromatograms.

5.0 Calculation

- Calibration Curve:
 - Plot a graph of the peak area of the standard solutions versus their corresponding concentrations.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Quantification of **Nandrolone Undecylate** in the Sample:
 - Using the peak area of the sample and the regression equation from the calibration curve, calculate the concentration of **Nandrolone Undecylate** in the sample solution.
 - Calculate the amount of **Nandrolone Undecylate** in the original sample using the following formula:

Amount (mg) = (Concentration from curve ($\mu\text{g/mL}$) * Dilution Factor * Volume of sample (mL)) / 1000

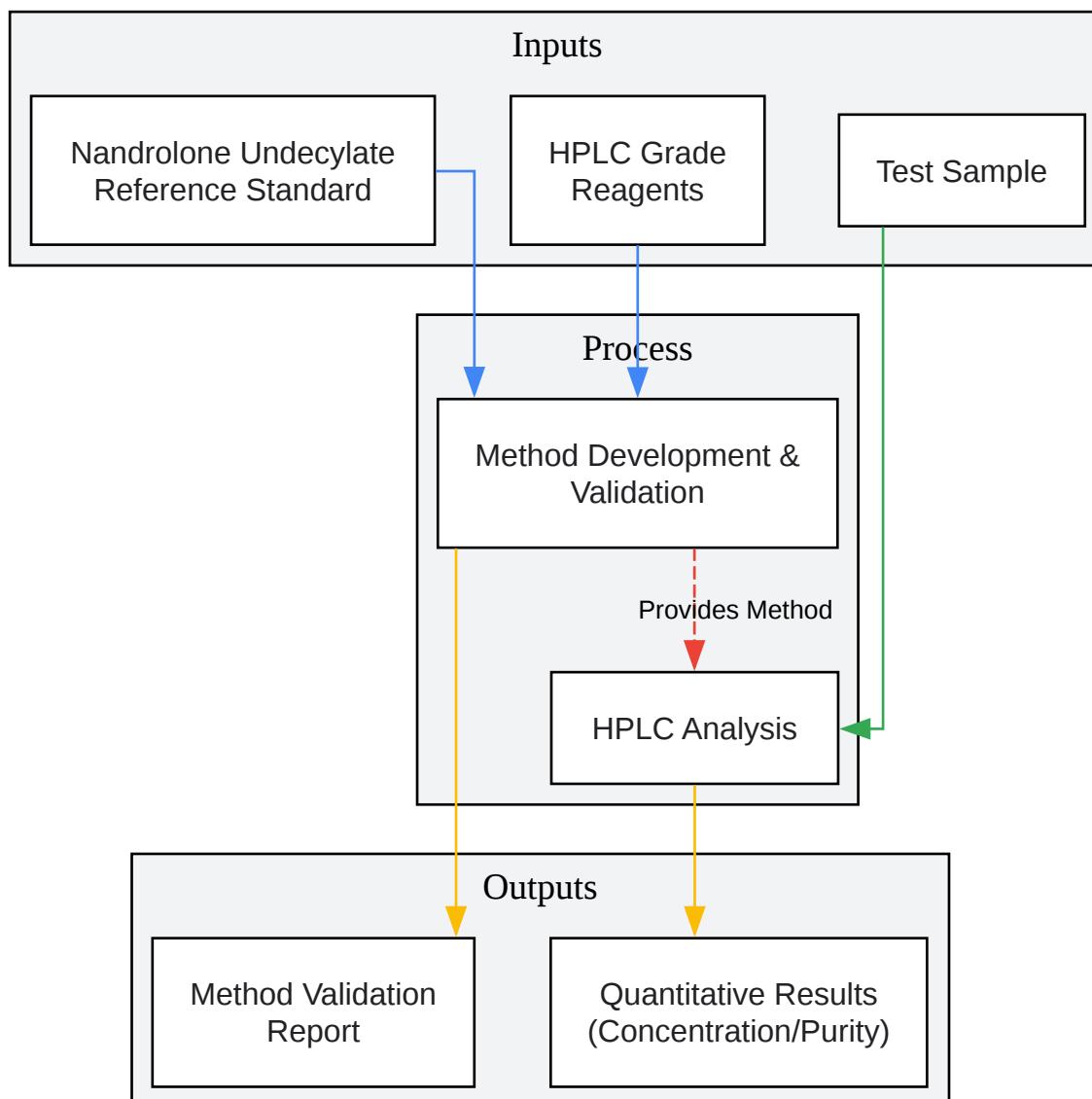
6.0 System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of 6 replicate injections	$\leq 2.0\%$

Logical Relationship Diagram



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Caption: Logical relationship of the analytical process.

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References

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